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Compound of Interest

Compound Name: Fluopsin C

Cat. No.: B14170345 Get Quote

An In-depth Technical Guide on the Core Aspects of Fluopsin C, a Potent Antimicrobial

Compound

This technical guide provides a comprehensive overview of Fluopsin C, a copper-containing

secondary metabolite with significant antimicrobial properties. It is intended for researchers,

scientists, and drug development professionals interested in the discovery, biosynthesis, and

potential applications of this unique natural product. This document details the microorganisms

known to produce Fluopsin C, the intricate biosynthetic pathway, detailed experimental

protocols for its study, and a summary of its biological activity.

Fluopsin C Producing Microorganisms
Fluopsin C is a metalloantibiotic produced by a range of bacteria, primarily belonging to the

genera Pseudomonas and Streptomyces.[1][2] First identified in 1970 from Pseudomonas sp.

MCRL 10107 as the "dark green antibiotic" YC 73, it has since been isolated from various

environmental sources.[2]

Table 1: Known Fluopsin C Producing Microorganisms
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Genus Species Strain(s)
Source of
Isolation

Reference(s)

Pseudomonas aeruginosa LV, PAO1

Old leaf lesions

of orange (Citrus

sinensis cv.

Valencia) with

citrus canker

disease

[1][2]

fluorescens

SBW25

(heterologous

host)

Not specified [1]

jinanesis Not specified Not specified

reptilivora Not specified Not specified [1]

Streptomyces sp. Not specified Not specified [1][2]

The production of Fluopsin C by these microorganisms is notably influenced by the presence

of copper ions in the culture medium, which acts as a trigger for its biosynthesis.[1] For

instance, the Pseudomonas aeruginosa LV strain was isolated from a citrus orchard where

copper chloride was used for disease control, suggesting an environmental pressure for the

evolution of copper-tolerant, Fluopsin C-producing strains.[1]

Biosynthesis of Fluopsin C
The biosynthetic pathway of Fluopsin C has been elucidated in Pseudomonas aeruginosa. It

involves a five-enzyme pathway encoded by the flc gene cluster (PA3515–PA3519), which

includes flcA, flcB, flcC, flcD, and flcE.[1] The biosynthesis is initiated from the amino acid L-

cysteine and is responsive to elevated copper concentrations.[1]

The key steps in the biosynthesis are as follows:

Conjugation: The lyase FlcB catalyzes the conjugation of L-cysteine with fumarate to form S-

succinyl cysteine.[1]
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Oxidative Decarboxylation and N-hydroxylation: The heme oxygenase FlcE converts S-

succinyl cysteine to an intermediate through oxidative decarboxylation and N-hydroxylation.

[1]

Methylene Excision: Another heme oxygenase, FlcD, catalyzes the excision of a methylene

group from the intermediate, forming a subsequent precursor and formate.[1]

Cleavage and Recycling: The lyase FlcC cleaves the C-S bond of the precursor to form the

thiohydroxamate ligand and fumarate, which is recycled for the initial step.[1]

Methylation and Copper Chelation: Finally, the methyltransferase FlcA methylates the

thiohydroxamate in the presence of S-adenosyl-L-methionine (SAM), generating the copper-

free fluopsin ligand. This ligand then chelates a copper (II) ion to form the final Fluopsin C
molecule.[1]
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Caption: Biosynthetic pathway of Fluopsin C in Pseudomonas aeruginosa.
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Experimental Protocols
This section provides detailed methodologies for the isolation of producing microorganisms,

cultivation for Fluopsin C production, extraction, purification, and quantification of the

compound, as well as its biological activity assessment.

Isolation and Cultivation of Pseudomonas aeruginosa
Objective: To isolate and cultivate Pseudomonas aeruginosa from environmental samples for

Fluopsin C production.

Materials:

Environmental sample (e.g., soil, water, plant material)

Sterile saline solution (0.85% NaCl)

Pseudomonas Isolation Agar (PIA) or King's B medium

Nutrient Broth

Copper (II) chloride (CuCl₂) or Copper (II) sulfate (CuSO₄) solution

Incubator

Shaker

Protocol:

Sample Preparation: Suspend 1 g of the environmental sample in 9 mL of sterile saline

solution and vortex thoroughly.

Serial Dilution: Perform a serial dilution of the suspension up to 10⁻⁶.

Plating: Spread 100 µL of each dilution onto Pseudomonas Isolation Agar plates.

Incubation: Incubate the plates at 30-37°C for 24-48 hours.
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Colony Selection: Identify potential Pseudomonas aeruginosa colonies based on their

characteristic morphology (e.g., flat, spreading colonies with a metallic sheen and often a

grape-like odor) and pigmentation (pyocyanin production gives a blue-green color).

Pure Culture: Streak selected colonies onto fresh PIA plates to obtain pure cultures.

Cultivation for Fluopsin C Production:

Inoculate a single colony into 5 mL of Nutrient Broth and incubate overnight at 37°C with

shaking.

Transfer the overnight culture to a larger volume of Nutrient Broth or M9 minimal medium

supplemented with 5 mg/L of CuCl₂ or 250 µM CuSO₄.[2]

Incubate for up to 10 days at 37°C with shaking (200 rpm).[2]

Extraction and Purification of Fluopsin C
Objective: To extract and purify Fluopsin C from the culture supernatant of Pseudomonas

aeruginosa.

Materials:

P. aeruginosa culture supernatant

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Rotary evaporator

Silica gel 60 (0.040-0.063 mm)

Flash chromatography system

Solvents for chromatography (e.g., petroleum ether, dichloromethane, ethyl acetate)

Protocol:
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Centrifugation: Centrifuge the bacterial culture at 9,000 rpm for 20 minutes at 4°C to pellet

the cells.[2]

Supernatant Collection: Carefully collect the supernatant.

Liquid-Liquid Extraction:

Mix the supernatant with an equal volume of dichloromethane in a separatory funnel.

Shake vigorously and allow the layers to separate.

Collect the organic (lower) layer containing Fluopsin C.

Repeat the extraction process two more times to maximize yield.

Drying and Concentration:

Pool the organic extracts and dry over anhydrous sodium sulfate.

Filter to remove the drying agent.

Concentrate the extract under reduced pressure using a rotary evaporator.

Flash Chromatography:

Dissolve the crude extract in a minimal amount of dichloromethane.

Load the sample onto a silica gel column pre-equilibrated with the starting mobile phase

(e.g., petroleum ether).

Elute the column with a gradient of increasing polarity, for example, a mixture of petroleum

ether, dichloromethane, and ethyl acetate.[2]

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify

those containing Fluopsin C (typically a dark green compound).

Pool the pure fractions and evaporate the solvent to obtain crystalline Fluopsin C.
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Quantification of Fluopsin C by HPLC
Objective: To quantify the concentration of purified Fluopsin C using High-Performance Liquid

Chromatography (HPLC).

Materials:

Purified Fluopsin C standard

HPLC-grade acetonitrile and water

Formic acid or trifluoroacetic acid (TFA)

HPLC system with a UV-Vis or Diode Array Detector (DAD)

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Protocol:

Standard Preparation: Prepare a stock solution of Fluopsin C standard of known

concentration in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of

dilutions to create a calibration curve.

Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile

and water, both containing 0.1% formic acid.

HPLC Conditions (Example):

Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)

Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL
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Detection Wavelength: Monitor at the absorbance maximum of Fluopsin C (e.g., around

270 nm and in the visible range).

Analysis:

Inject the standard solutions to generate a calibration curve by plotting peak area versus

concentration.

Inject the unknown sample.

Determine the concentration of Fluopsin C in the sample by interpolating its peak area on

the calibration curve.

Antimicrobial Susceptibility Testing (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Fluopsin C against

various microorganisms.

Materials:

Purified Fluopsin C

Test microorganisms

Mueller-Hinton Broth (MHB) or other appropriate growth medium

96-well microtiter plates

Spectrophotometer or plate reader

Protocol:

Inoculum Preparation: Grow the test microorganism to the mid-logarithmic phase and adjust

the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this

suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

Serial Dilution of Fluopsin C: Prepare a two-fold serial dilution of Fluopsin C in the

appropriate broth in a 96-well plate.
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Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with

inoculum, no drug) and a negative control (broth only).

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g.,

37°C for most clinical isolates) for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of Fluopsin C that completely

inhibits visible growth of the microorganism.

Biological Activity and Mechanism of Action
Fluopsin C exhibits broad-spectrum antimicrobial activity against a variety of Gram-positive

and Gram-negative bacteria, including multidrug-resistant strains, as well as some fungi.[1] Its

mechanism of action is believed to involve the disruption of the cytoplasmic membrane, leading

to cell lysis.

Table 2: Antimicrobial Activity of Fluopsin C (MIC values)

Microorganism Strain MIC (µg/mL) Reference(s)

Acinetobacter

baumannii
Multidrug-resistant 3.5 - 20.8

Staphylococcus

aureus

Methicillin-resistant

(MRSA)
0.5 [3]

Klebsiella

pneumoniae
Carbapenem-resistant 2.0 [3]

Enterococcus faecium
Vancomycin-resistant

(VRE)
1.0 [3]

Xanthomonas citri 0.25 [3]

Candida albicans Not specified [1]

The producing organism, P. aeruginosa, possesses a self-resistance mechanism involving an

efflux pump, MexPQ-OpmE, which is encoded by genes located near the flc cluster. This pump

likely expels Fluopsin C from the cell, preventing autotoxicity.
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Heterologous Expression of the flc Gene Cluster
The heterologous expression of the Fluopsin C biosynthetic gene cluster has been

successfully achieved in Pseudomonas fluorescens SBW25, a non-producing host.[1] This

demonstrates that the flc cluster is sufficient for Fluopsin C production and opens avenues for

synthetic biology approaches to improve yields and generate novel analogs.

Protocol for Heterologous Expression
Objective: To heterologously express the flc gene cluster in a suitable host.

Materials:

P. aeruginosa genomic DNA

High-fidelity DNA polymerase

Expression vector (e.g., a broad-host-range plasmid with an inducible promoter like lacUV5)

Restriction enzymes and DNA ligase (or a seamless cloning kit)

Competent cells of a suitable heterologous host (e.g., P. fluorescens or E. coli)

Growth media and selective antibiotics

Inducer (e.g., IPTG)

CuSO₄

Protocol:

Gene Cluster Amplification: Amplify the entire flc gene cluster (PA3515-PA3519) from P.

aeruginosa genomic DNA using PCR with high-fidelity polymerase. Design primers with

appropriate restriction sites or overhangs for cloning.

Vector Preparation: Digest the expression vector with the corresponding restriction enzymes.

Ligation/Cloning: Ligate the amplified flc cluster into the prepared vector.
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Transformation: Transform the resulting plasmid into the competent heterologous host cells.

Selection: Plate the transformed cells on selective agar plates containing the appropriate

antibiotic.

Expression and Production:

Inoculate a positive transformant into a suitable liquid medium with the selective antibiotic.

Grow the culture to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).

Induce gene expression by adding the inducer (e.g., IPTG).

Supplement the culture with CuSO₄ to provide the necessary copper for Fluopsin C
biosynthesis.

Incubate for a further period (e.g., 24-48 hours) to allow for Fluopsin C production.

Analysis: Extract and analyze the culture supernatant for the presence of Fluopsin C using

HPLC or LC-MS.
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Caption: General experimental workflow for Fluopsin C research.
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Conclusion
Fluopsin C represents a promising antimicrobial agent with a unique structure and potent

activity against a broad range of pathogens. The elucidation of its biosynthetic pathway and the

development of methods for its heterologous expression provide a solid foundation for further

research and development. This technical guide offers a comprehensive resource for scientists

aiming to explore the potential of Fluopsin C in the ongoing search for novel anti-infective

therapies. The detailed protocols and compiled data herein are intended to facilitate and

accelerate future investigations in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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